Increased Lipophilicity (LogP) of 7-Bromo-2,2-difluorocycloheptan-1-one vs. 2,2-Difluorocycloheptan-1-one
7-Bromo-2,2-difluorocycloheptan-1-one exhibits substantially higher lipophilicity compared to its non-brominated counterpart, 2,2-difluorocycloheptan-1-one. This is evidenced by a computed SlogP value of 2.95 for the target compound [1], a 172% increase over the SlogP of 1.085 for 2,2-difluorocycloheptan-1-one [2]. The XLogP3-AA value for the target compound is 2.7 [3], which is consistent with this trend.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | SlogP = 2.95; XLogP3-AA = 2.7 |
| Comparator Or Baseline | 2,2-difluorocycloheptan-1-one (CAS 1638830-50-8): SlogP = 1.085 |
| Quantified Difference | ΔSlogP = +1.865 (172% increase) |
| Conditions | Computed values from MMsINC database (SlogP) and PubChem (XLogP3-AA) |
Why This Matters
Higher lipophilicity directly influences membrane permeability and non-specific binding in biological assays, making the brominated compound a distinct tool for exploring structure-activity relationships (SAR) where increased LogP is desired.
- [1] MMsINC Database. (2026). Physical Properties for MMs00598135 (7-bromo-2,2-difluorocycloheptan-1-one). View Source
- [2] MMsINC Database. (2026). Physical Properties for MMs03767281 (2,2-difluorocycloheptan-1-one). View Source
- [3] PubChem. (2026). 7-Bromo-2,2-difluorocycloheptan-1-one. Compound Summary CID 137951496. XLogP3-AA property. View Source
